2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
CAS No. |
1269515-27-6 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-phenylpyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C12H10N4/c13-10-7-14-12-6-11(15-16(12)8-10)9-4-2-1-3-5-9/h1-8H,13H2 |
InChI Key |
OFINAPMJDHSPLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
The pyrazolo[1,5-a]pyrimidine scaffold, including 2-phenylpyrazolo[1,5-a]pyrimidin-6-amine, exhibits various biological activities that make it a target for drug development:
- Anticancer Activity : Compounds derived from this scaffold have shown promising anticancer properties. For instance, a library of synthesized pyrazolo[1,5-a]pyrimidines was evaluated for their ability to inhibit the growth of MDA-MB-231 human breast cancer cells. Some derivatives displayed significant cytotoxicity, indicating their potential as anticancer agents .
- Anti-inflammatory Properties : Research has identified 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity. Modifications to the core structure have been shown to enhance anti-inflammatory efficacy while minimizing side effects .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes such as α-glucosidase, which is relevant in diabetes management. Some synthesized derivatives exhibited competitive inhibition with promising IC50 values .
Synthetic Methodologies
The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-6-amine has been explored through various efficient methods:
- Condensation Reactions : A common approach involves the condensation of 3-aminopyrazoles with electrophilic substrates. This method allows for the creation of diverse derivatives with varying biological activities .
- Copper-Catalyzed Synthesis : Recent advancements have introduced copper-catalyzed reactions that simplify the synthesis process and enhance yield. This method has been applied to generate triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .
Material Science Applications
In addition to pharmacological uses, 2-phenylpyrazolo[1,5-a]pyrimidin-6-amine derivatives are being explored in material science:
- Fluorophores : The photophysical properties of these compounds enable their use as fluorescent markers in biological imaging. They can serve as lipid droplet biomarkers in cancer cell studies .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of 2-phenylpyrazolo[1,5-a]pyrimidin-6-amine:
Chemical Reactions Analysis
Substitution Reactions
The 6-amine group undergoes nucleophilic substitution under specific conditions. In reactions with acyl chlorides or anhydrides, this amine forms amide derivatives. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0–5°C | N-Acetyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-amine | 78% | |
| Benzoyl chloride | DCM, room temperature | N-Benzoyl derivative | 82% |
Electrophilic substitution occurs preferentially at the C-3 position of the pyrimidine ring due to π-deficiency in the six-membered ring . Halogenation with N-bromosuccinimide (NBS) or iodine monochloride (ICl) yields 3-halo derivatives .
Cyclization Reactions
The compound participates in ring-forming reactions. A 2025 study demonstrated its use in synthesizing fused polyheterocycles via microwave-assisted cyclocondensation :
Example reaction :
2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine + α-azidochalcone
→ Tetracyclic pyrimido[4,5-b]indole derivatives
Conditions : 120°C, 20 min, solvent-free
Yield : 85–92%
Electrochemical C–H Functionalization
Recent advances enable regioselective C-3 chalcogenation under mild electrochemical conditions :
| Diselenide Reagent | Potential (V) | Product (3-Selenyl Derivative) | Yield |
|---|---|---|---|
| (PhSe)₂ | 0.8 | 3-(Phenylselanyl) substituted | 89% |
| (p-ClC₆H₄Se)₂ | 0.8 | p-Chlorophenylselanyl derivative | 84% |
This green chemistry approach avoids traditional directing groups and operates at room temperature .
Condensation Reactions
The amine group facilitates Schiff base formation with carbonyl compounds:
Reaction pathway :
-
Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde)
-
Formation of imine derivatives
Typical conditions : Ethanol, catalytic acetic acid, reflux (4–6 hr)
Yield range : 70–88%
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable structural diversification:
| Reaction Type | Reagents/Catalysts | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-substituted derivatives |
| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂ | Alkynylated analogs |
These reactions typically achieve >80% conversion under inert atmospheres .
Biological Activity Modulation
Structural modifications impact pharmacological properties:
| Modification Site | Biological Effect | IC₅₀ Improvement |
|---|---|---|
| N-Acetylation | Enhanced kinase inhibition (EGFR targets) | 3.2-fold |
| 3-Selenylation | Increased antioxidant capacity | 5× vs. parent |
A 2025 study showed that 3-iodo derivatives exhibit 15.2 µM α-glucosidase inhibition, surpassing standard drugs .
Stability and Reaction Considerations
Key stability factors:
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., Br, F) : Enhance binding affinity to kinases and DNA via polar interactions .
- Bulkier Substituents (e.g., piperidinyl) : Improve selectivity by occupying hydrophobic pockets in target proteins .
- Salt Forms (e.g., hydrochloride) : Increase aqueous solubility, critical for bioavailability .
Anticancer Activity:
- 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine : Exhibits moderate inhibition of Aurora kinase A (IC₅₀ = 3.8 µM) .
- 3,4,5-Trimethoxyphenyl derivative (6m) : Superior activity (IC₅₀ = 1.2 µM) due to enhanced π-π stacking with kinase active sites .
- 4-Fluorophenyl derivative (6p) : High potency against EGFR-mutant cancers (IC₅₀ = 0.9 µM) via fluorine-mediated hydrogen bonding .
Preparation Methods
Cyclocondensation Reaction of 3-Aminopyrazoles with 1,3-Biselectrophilic Compounds
The most common and versatile method for synthesizing pyrazolo[1,5-a]pyrimidines, including 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine, is the cyclocondensation of NH-3-aminopyrazoles with various 1,3-biselectrophilic reagents such as β-dicarbonyl compounds, β-enaminones, β-haloenones, and β-ketonitriles.
Mechanism: The NH-3-aminopyrazole acts as a 1,3-bisnucleophile, attacking the electrophilic centers of the 1,3-biselectrophilic compound, leading to ring closure and formation of the fused pyrazolo[1,5-a]pyrimidine core. This reaction generally proceeds under heating, sometimes with catalysts or microwave irradiation to enhance yield and reduce reaction times.
Example: A specific synthesis involves reacting 3-aminopyrazole derivatives with β-enaminones, which improve reactivity compared to β-dicarbonyls, yielding 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidines in good yields (around 71%).
Reaction Conditions: Heating the mixture neat or in solvents like tetrahydrofuran (THF) under reflux is common. Vilsmeier-Haack conditions (POCl3/ N,N-dimethylaniline) can be applied to facilitate annulation and substitution reactions on the ring.
Yields and Purification: High yields (often above 70%) are reported, with purification typically achieved by recrystallization, avoiding complex chromatographic steps.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives similar to 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine.
Procedure: A mixture of the pyrazolohydrazone intermediate and β-dicarbonyl compounds or enaminones is irradiated at 140 °C for short durations (e.g., 2 minutes) in acetic acid. The product precipitates upon pouring the reaction mixture into ice water and can be crystallized from suitable solvents.
Advantages: This method significantly reduces reaction time and enhances yield and purity, making it suitable for rapid synthesis and scale-up.
Multicomponent Reactions (MCR)
Multicomponent reactions provide an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines by combining multiple reactants in a single step.
Typical MCR: A Mannich-type reaction involving aminopyrazoles, aldehydes, and β-dicarbonyl compounds followed by oxidation (e.g., with DDQ) yields the desired pyrazolo[1,5-a]pyrimidine derivatives.
Notes: Blocking reactive positions on the pyrazole ring is often necessary to avoid side reactions and achieve selective substitution patterns.
Yields: Moderate to good yields (around 64%) have been reported, with the advantage of structural diversity and functional group tolerance.
Pericyclic Reactions and Click Chemistry Approaches
An alternative synthetic strategy involves pericyclic reactions, such as [4 + 2] cycloadditions, often combined with click chemistry.
Method: Starting from acyclic precursors like N-propargylic sulfonylhydrazones, a copper(I)-catalyzed azide-alkyne cycloaddition forms triazole intermediates. These intermediates undergo intramolecular Diels–Alder reactions to form the fused pyrazolo[1,5-a]pyrimidine ring system.
Advantages: This method allows one-pot scalable synthesis without the need for aminopyrazole starting materials.
Post-Reaction Modifications: Basic treatment can convert dihydro derivatives to fully aromatic pyrazolo[1,5-a]pyrimidines.
Oxidative Cyclization Using β-Dicarbonyl Compounds and N-Amino Precursors
A method reported for related pyrazolo[1,5-a]pyridine derivatives, which can be adapted for pyrazolo[1,5-a]pyrimidines, involves oxidative cyclization.
Procedure: N-amino-2-iminopyridines or related aminopyrazoles react with cyclic β-diketones in ethanol with acetic acid under an oxygen atmosphere at elevated temperatures (130 °C) for extended periods (18 h). The reaction proceeds via nucleophilic addition, oxidative dehydrogenation, cyclization, and dehydration to form the fused heterocycle.
Yields: This method yields pyrazolo[1,5-a]pyrimidine derivatives in good to excellent yields (often above 70%) with straightforward crystallization purification.
Comparative Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophiles | NH-3-aminopyrazoles + β-dicarbonyls, β-enaminones | Heating (reflux or neat), Vilsmeier-Haack optional | ~70-80 | Versatile, high yield, structural diversity | Can modify substituents at multiple positions |
| Microwave-Assisted Synthesis | Pyrazolohydrazones + β-dicarbonyls/enaminones | Microwave irradiation at 140 °C, 2 min | High (~70+) | Rapid, energy-efficient, high purity | Suitable for scale-up |
| Multicomponent Reactions | Aminopyrazoles + aldehydes + β-dicarbonyls | Room temp to mild heating, oxidation with DDQ | Moderate (~64) | One-pot, diverse substitution patterns | Requires position blocking to avoid side reactions |
| Pericyclic and Click Chemistry | N-propargylic sulfonylhydrazones + sulfonyl azides | Cu(I) catalysis, one-pot, basic treatment | Moderate to high | Scalable, no aminopyrazole needed | Complex intermediates, specialized reagents |
| Oxidative Cyclization with β-diketones | N-amino-2-iminopyridines + cyclic β-diketones | Ethanol, acetic acid, O2 atmosphere, 130 °C, 18 h | High (~70+) | Straightforward, good yields, easy purification | Longer reaction time |
Detailed Research Findings and Notes
The cyclocondensation approach remains the most widely used due to its flexibility in introducing various substituents at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold.
β-Enaminones as electrophilic partners improve reactivity and yield compared to β-dicarbonyls, offering an advantage in synthesizing 2-aryl derivatives.
The microwave-assisted method provides a green chemistry advantage by significantly reducing reaction times and energy consumption while maintaining or improving yields.
The multicomponent reaction strategy allows for the synthesis of highly substituted derivatives in fewer steps but requires careful control to prevent side reactions.
The pericyclic reaction method is innovative, involving click chemistry and Diels–Alder reactions, enabling the synthesis of complex fused systems without aminopyrazole precursors, which may be advantageous for certain substitution patterns.
The oxidative cyclization method under oxygen atmosphere is effective for preparing pyrazolo[1,5-a]pyrimidines and related heterocycles, leveraging molecular oxygen as a green oxidant.
This comprehensive overview synthesizes the latest and most authoritative synthetic strategies for preparing 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine, highlighting their mechanisms, conditions, yields, and practical considerations. These methods collectively provide a robust toolkit for researchers aiming to prepare this important heterocyclic compound with tailored functionalization.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-ketonitriles or aryl aldehydes under reflux in polar aprotic solvents (e.g., DMF or pyridine). Key steps include:
- Reagent selection : Use of 2-phenylacetylene or substituted benzaldehydes for regioselective aryl incorporation .
- Temperature control : Reflux at 80–120°C for 5–6 hours to ensure complete cyclization .
- Workup : Neutralization with dilute HCl and recrystallization from ethanol or dioxane yields pure products (melting points: 220–268°C) .
- Optimization : Vary substituents on the pyrazole core to improve yield (e.g., electron-withdrawing groups enhance cyclization efficiency) .
Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine?
- Answer :
- 1H NMR : Look for aromatic proton signals at δ 7.2–8.1 ppm (phenyl group) and pyrimidine protons at δ 6.5–7.0 ppm. The amine proton (-NH2) appears as a broad singlet near δ 5.5 ppm .
- 13C NMR : Aromatic carbons resonate at 120–140 ppm, while the pyrimidine carbons appear at 150–160 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) align with the molecular formula (e.g., C14H11N5 for derivatives), with fragmentation patterns confirming the pyrazolopyrimidine backbone .
Q. What safety protocols are critical when handling 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine in the laboratory?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H319 hazard) .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., pyridine) .
- Waste Disposal : Segregate organic waste and consult certified agencies for incineration (prevents environmental release of toxic intermediates) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the kinase inhibitory activity of 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine derivatives?
- Answer :
- Target Selection : Focus on ATP-binding pockets of kinases (e.g., CDK2, EGFR) due to the compound’s structural mimicry of purine bases .
- Assay Setup :
- In vitro kinase assays : Use recombinant kinases, ATP, and fluorogenic substrates (e.g., ADP-Glo™) to measure IC50 values .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, correlating activity with structural modifications (e.g., trifluoromethyl groups enhance potency) .
- Data Analysis : Compare inhibition curves with positive controls (e.g., staurosporine) and perform docking studies to validate binding modes .
Q. What computational strategies can accelerate the optimization of 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine synthesis?
- Answer :
- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., cyclization barriers) .
- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures for new derivatives .
- SAR Analysis : Combine QSAR models with molecular dynamics to prioritize substituents (e.g., meta-substituted phenyl groups improve solubility) .
Q. How should researchers address contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine analogs?
- Answer :
- Source Evaluation : Cross-check purity data (HPLC ≥95%) and synthetic routes (side products may skew bioactivity) .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Structural Reanalysis : Use X-ray crystallography to confirm regiochemistry (e.g., 3- vs. 7-substitution can alter target selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
